![molecular formula C21H20N2O5S2 B3004817 2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide CAS No. 1116017-55-0](/img/structure/B3004817.png)
2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications, including antitumor, antidiabetic, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of suitable sulfonamide precursors with various reagents to introduce the desired substituents on the benzothiazole ring. For instance, the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives involves the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, the synthesis of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides includes reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with amines . These methods demonstrate the versatility in synthesizing benzenesulfonamide derivatives with various substituents.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a benzothiazole or similar heterocyclic ring attached to the sulfonamide group. The molecular and supramolecular structures of these compounds can significantly influence their biological activity. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl] derivatives of benzenesulfonamide has been studied for their potential as ligands for metal coordination . The conformation of these molecules can vary significantly, affecting their intermolecular interactions and, consequently, their biological properties .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, depending on their substituents. For example, compounds with a carbamoyl substituent can be dehydrated to form corresponding nitriles . The presence of reactive functional groups, such as the methylthio group, can also influence the reactivity of these compounds, potentially leading to further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their biological application. For instance, the metabolic stability of these compounds can be enhanced by specific substituents, as seen in the case of 2-(arylmethylthio)-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides . The introduction of electron-withdrawing groups can also affect the acidity of the sulfonamide hydrogen, influencing the compound's ability to interact with biological targets .
Case Studies
Several benzenesulfonamide derivatives have been evaluated in biological studies. For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been investigated as inhibitors of kynurenine 3-hydroxylase, showing potential for the treatment of neuronal injury . Antidiabetic activity has been reported for N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, with some compounds showing significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model . Additionally, anticancer activities have been observed for various benzenesulfonamide derivatives, with some inducing apoptosis in cancer cell lines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-14-7-9-17(10-8-14)30(26,27)23(2)18-11-12-29-19(18)20(24)22-16-6-4-5-15(13-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAGASZFZVFAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.